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molecular formula C8H9NO3 B1330576 ethyl 4-formyl-1H-pyrrole-2-carboxylate CAS No. 7126-57-0

ethyl 4-formyl-1H-pyrrole-2-carboxylate

Cat. No. B1330576
M. Wt: 167.16 g/mol
InChI Key: WVSAWXIWWNJTAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08466143B2

Procedure details

To a mixture of ethyl pyrrole-2-carboxylate (8.1 g, 58.3 mmol) and AlCl3 (15.5 g, 2 equiv) in 1,2-dichloroethane-nitromethane (1:1, 120 ml) was added α,α,-dichloromethyl methyl ether (6.4 mL, 2 equiv) dropwise at −20° C. Stirring was continued for 1 h at −20° C. and the reaction mixture was stored at −20° C. overnight. It was then poured into ice. Organic layer was separated and aqueous layer was extracted with DCM. The combined organic layers were washed with water, aqueous NH4OH and water and dried over Na2SO4. Evaporation of solvent afforded ethyl 4-formylpyrrole-2-carboxylate as a solid (8.8 g, 90%). 1H-NMR(CDCl3): δ 10.40 (1H, s), 8.95 (1H, s), 7.60 (1H, dd), 7.33 (1H, dd), 4.36 (2H, q), 1.39 (3H, t).
Quantity
8.1 g
Type
reactant
Reaction Step One
Name
Quantity
15.5 g
Type
reactant
Reaction Step One
Name
1,2-dichloroethane nitromethane
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([O:8][CH2:9][CH3:10])=[O:7].[Al+3].[Cl-].[Cl-].[Cl-].[CH3:15][O:16]C(Cl)Cl>ClCCCl.[N+](C)([O-])=O>[CH:15]([C:4]1[CH:3]=[C:2]([C:6]([O:8][CH2:9][CH3:10])=[O:7])[NH:1][CH:5]=1)=[O:16] |f:1.2.3.4,6.7|

Inputs

Step One
Name
Quantity
8.1 g
Type
reactant
Smiles
N1C(=CC=C1)C(=O)OCC
Name
Quantity
15.5 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
1,2-dichloroethane nitromethane
Quantity
120 mL
Type
solvent
Smiles
ClCCCl.[N+](=O)([O-])C
Step Two
Name
Quantity
6.4 mL
Type
reactant
Smiles
COC(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction mixture was stored at −20° C. overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
It was then poured into ice
CUSTOM
Type
CUSTOM
Details
Organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
aqueous layer was extracted with DCM
WASH
Type
WASH
Details
The combined organic layers were washed with water, aqueous NH4OH and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)C=1C=C(NC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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